Structural Divergence from Lead Dialkylamide Thienopyrazoles
The target compound differs fundamentally from the most extensively characterized thienopyrazole PDE7 inhibitors disclosed in US8901315. The lead series exemplified by the patent features cyclohexyl or tetrahydropyranyl groups at N1 and simple methyl or ethyl substituents at R2 and R3 [1]. In contrast, CAS 396723‑29‑8 possesses a 4‑phenoxyphenyl group at the N2 position and a propionamide side chain, a combination not explicitly enumerated in the patent. This structural distinction is significant because the phenoxyphenyl moiety introduces additional aromatic stacking and hydrogen‑bond‑acceptor potential, which can redirect target engagement. In the absence of direct biochemical data for the target compound, the structural dissimilarity alone precludes assuming equivalent potency or selectivity to the nanomolar‑potency patent exemplars.
| Evidence Dimension | Ligand structure |
|---|---|
| Target Compound Data | 4-phenoxyphenyl at N2, propionamide at C3 |
| Comparator Or Baseline | Cyclohexyl at N1, methyl/ethyl at R2/R3 (US8901315 exemplars) |
| Quantified Difference | No shared substitution pattern; N‑aryl vs N‑alkyl, amide chain length differs |
| Conditions | Structural comparison based on patent disclosure |
Why This Matters
Procurement decisions must be based on the specific chemical identity because even minor structural changes in this scaffold can shift biological activity by orders of magnitude.
- [1] Inoue, H.; Murafuji, H.; Hayashi, Y. Thienopyrazole derivative having PDE7 inhibitory activity. U.S. Patent US8901315B2, December 2, 2014. View Source
